Potency Differential vs. Optimized PAR4 Agonist AYPGKF in Platelet Aggregation
The native human PAR4 tethered ligand peptide, GYPGQV (PAR 4 (1-6)), exhibits significantly lower potency compared to the synthetic, optimized PAR4 agonist AYPGKF. In a direct comparative study, AYPGKF was shown to be approximately 10-fold more potent than GYPGKF (the murine counterpart), and its responses were comparable in magnitude to thrombin, whereas GYPGKF lacked potency [1]. Subsequent studies confirm that both GYPGQV and AYPGKF elicit platelet aggregation, but their effective concentration ranges differ markedly, with GYPGQV requiring 50-1000 µM to induce a full response, thereby limiting its utility in certain pharmacodynamic assays where higher potency is required [2].
| Evidence Dimension | Functional Potency (Platelet Aggregation) |
|---|---|
| Target Compound Data | Requires concentrations of 50 to 1000 µM to induce full platelet aggregation response. |
| Comparator Or Baseline | AYPGKF: Approximately 10-fold more potent than the native sequence; EC50 of 15 µM for platelet aggregation (in vitro). |
| Quantified Difference | AYPGKF is 10-fold more potent; requires lower concentration range for equivalent response. |
| Conditions | Human platelet aggregation assay; AYPGKF data from Faruqi et al. 2000; GYPGQV range from Yang et al. 2022. |
Why This Matters
For researchers requiring a physiologically relevant, low-potency agonist to study native PAR4 signaling or to avoid receptor desensitization, PAR 4 (1-6) is the correct choice over the higher-potency, non-native analog AYPGKF.
- [1] Faruqi TR, Weiss EJ, Shapiro MJ, Huang W, Coughlin SR. Structure-function analysis of protease-activated receptor 4 tethered ligand peptides. Determinants of specificity and utility in assays of receptor function. J Biol Chem. 2000;275(26):19728-19734. View Source
- [2] Yang J, Mapelli C, Wang Z, Sum CS, Hua J, Lawrence RM, et al. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay. Platelets. 2022;33(7):979-986. View Source
